molecular formula C12H12ClN3O2 B2903950 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154372-75-4

1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B2903950
CAS RN: 1154372-75-4
M. Wt: 265.7
InChI Key: NSTZAOSCRNFQPX-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 2-chlorophenyl group, a propyl group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the 2-chlorophenyl group, the propyl group, and the carboxylic acid group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and the carboxylic acid group can participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make it acidic, and the chlorophenyl group could contribute to its lipophilicity .

Mechanism of Action

1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid works by inhibiting the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion. By inhibiting this enzyme, this compound can alter the pH of the extracellular environment, leading to changes in cell signaling and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing the excitability of neurons, inhibiting the growth of cancer cells, and reducing the activity of certain enzymes involved in bacterial and fungal metabolism. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, this compound is relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid. One potential avenue of research is further investigation of its potential anticancer properties, including its effects on specific types of cancer cells and potential combination therapies with other anticancer compounds. Additionally, research could focus on the development of more soluble forms of this compound for use in experimental settings. Finally, further investigation of the mechanisms underlying this compound's therapeutic effects could provide insights into the underlying biology of various diseases and potential targets for drug development.

Synthesis Methods

1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through a multistep process starting with the reaction of 2-chlorobenzaldehyde with propylamine to form 2-chloro-N-propylbenzamide. This intermediate is then reacted with hydrazine to form this compound.

Scientific Research Applications

1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and infectious diseases. This compound has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. It has also been studied for its potential anticancer properties, specifically in the treatment of breast cancer. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential treatment for infectious diseases.

properties

IUPAC Name

1-(2-chlorophenyl)-5-propyl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-5-10-14-11(12(17)18)15-16(10)9-7-4-3-6-8(9)13/h3-4,6-7H,2,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTZAOSCRNFQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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